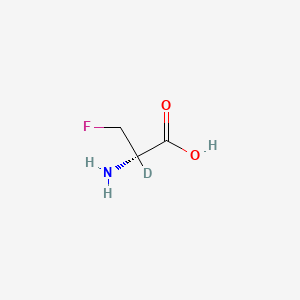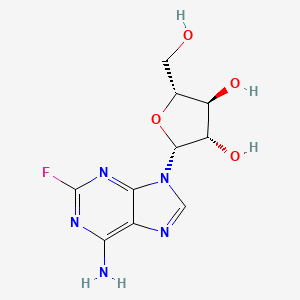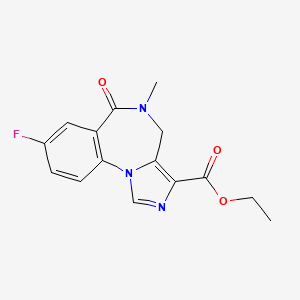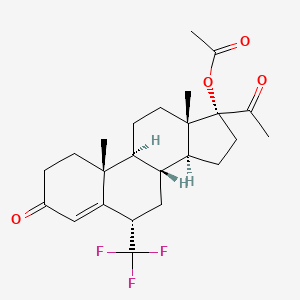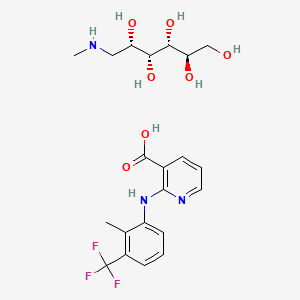![molecular formula C13H3ClN4O B1672952 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile CAS No. 924296-39-9](/img/structure/B1672952.png)
7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Overview
Description
7-chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile , is a potent inhibitor of ubiquitin-specific-processing protease 7 (USP7). This compound has garnered significant attention due to its ability to modulate the ubiquitin-proteasome system, which plays a crucial role in protein degradation and regulation within cells .
Mechanism of Action
Target of Action
The primary target of HBX 41108 is the ubiquitin-specific protease (USP) 7 , also known as HAUSP . USP7 is a member of the USP family of deubiquitinating enzymes, which are involved in the removal of ubiquitin from protein substrates .
Mode of Action
HBX 41108 acts as a catalytic site-targeting, uncompetitive, potent, and reversible inhibitor of USP7 . It exhibits little potency toward aspartic, serine, or other non-USP cysteine proteases .
Biochemical Pathways
By inhibiting USP7, HBX 41108 prevents the deubiquitination of the tumor suppressor protein p53 . This promotes the expression of p53 target genes, leading to the induction of p53-dependent apoptosis .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , which may influence its bioavailability.
Result of Action
HBX 41108 exhibits antiproliferative potency in cancer cultures (HCT116 GI50 = 1 μM post 24 h treatment) by preventing USP7-mediated p53 deubiquitination . This leads to the promotion of p53 target genes expression and the induction of p53-dependent apoptosis .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
HBX 41108 plays a significant role in biochemical reactions, particularly in the inhibition of USP7, a member of the USP family . It exhibits little potency toward aspartic, serine, or other non-USP cysteine proteases . The compound interacts with the USP7 enzyme, preventing it from performing its usual function of removing ubiquitin from protein substrates .
Cellular Effects
In terms of cellular effects, HBX 41108 has been found to exhibit antiproliferation potency in cancer cultures . Specifically, it prevents USP7-mediated p53 deubiquitination, thereby promoting the expression of p53 target genes and inducing p53-dependent apoptosis .
Molecular Mechanism
The molecular mechanism of HBX 41108 involves its interaction with the USP7 enzyme. It inhibits USP7-mediated p53 deubiquitination, which leads to an increase in the levels of p53 and p21/WAF1, a p53 target gene . This results in the promotion of p53 target genes expression and the induction of p53-dependent apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits antiproliferation potency in cancer cultures, such as HCT116, post 24-hour treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HBX 41108 involves multiple steps, starting from the appropriate indeno-pyrazine precursor. The key steps include:
Formation of the indeno-pyrazine core: This is achieved through a cyclization reaction involving the appropriate precursors.
Introduction of the chloro group: This step typically involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the dicarbonitrile groups: This is achieved through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of HBX 41108 follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch processing: Ensuring consistent quality and yield.
Purification: Using techniques such as recrystallization or chromatography to achieve high purity.
Quality control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
HBX 41108 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
HBX 41108 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the ubiquitin-proteasome system and its role in protein degradation.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and protein stability.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to stabilize and activate p53, a tumor suppressor protein.
Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome system
Comparison with Similar Compounds
Similar Compounds
P5091: Another USP7 inhibitor with similar mechanisms of action.
P22077: A USP7 inhibitor known for its potent anti-cancer properties.
Uniqueness
HBX 41108 is unique due to its high potency and selectivity for USP7. It exhibits uncompetitive inhibition, which is less common among USP7 inhibitors. Additionally, HBX 41108 has shown promising results in preclinical studies, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)13(19)12-11(7)17-9(4-15)10(5-16)18-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGPXXAUSQLTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=NC(=C(N=C23)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00581703 | |
| Record name | 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924296-39-9 | |
| Record name | HBX-41108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924296399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00581703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HBX-41108 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JH7KSP8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


